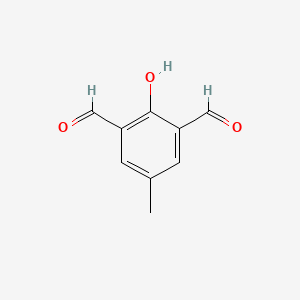

2-Hydroxy-5-methylisophthalaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOUXALQDLLARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223374 | |

| Record name | Diformylcresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-95-4 | |

| Record name | 2,6-Diformyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7310-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylisophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007310954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7310-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diformylcresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methylisophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLISOPHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6R37R6AU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Hydroxy-5-methylisophthalaldehyde from p-Cresol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Hydroxy-5-methylisophthalaldehyde, a valuable building block in medicinal chemistry and material science, starting from the readily available precursor, p-cresol (B1678582). This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their laboratory work.

Introduction

This compound, also known as 2,6-diformyl-4-methylphenol, is an aromatic dialdehyde (B1249045) with the chemical formula C₉H₈O₃.[1] Its structure, featuring a phenolic hydroxyl group flanked by two aldehyde functionalities, makes it a versatile intermediate for the synthesis of a wide range of compounds, including Schiff bases, macrocycles, and polymers.[2][3] These derivatives are of significant interest in the development of novel therapeutic agents, catalysts, and advanced materials. The primary and most established methods for the synthesis of this target compound from p-cresol involve electrophilic aromatic substitution reactions, namely the Duff reaction and the Reimer-Tiemann reaction.[4][5]

Synthetic Pathways

The introduction of two formyl groups onto the p-cresol ring is achieved by leveraging the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho positions.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[5][6] This reaction is particularly effective for electron-rich aromatic compounds like phenols.[6] For the synthesis of this compound, the reaction is driven towards diformylation by using an excess of HMTA.[7]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[8][9] It typically involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base.[8][10] The reactive electrophile in this reaction is dichlorocarbene, which is generated in situ.[8][9] While this method is well-established for mono-formylation, achieving selective di-formylation can be challenging and may require forcing conditions.

The overall synthetic transformation is depicted in the following diagram:

Caption: Overall synthetic pathway from p-cresol.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the Duff reaction, which is often preferred for achieving diformylation.

Duff Reaction for Diformylation of p-Cresol

This protocol is based on established procedures for the diformylation of phenols using hexamethylenetetramine.

Materials:

-

p-Cresol (4-methylphenol)

-

Hexamethylenetetramine (HMTA)

-

Glacial Acetic Acid

-

Hydrochloric Acid (HCl), concentrated

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol and hexamethylenetetramine in glacial acetic acid. A molar ratio of approximately 1:2 of p-cresol to HMTA is recommended to favor diformylation.

-

Reaction: Heat the mixture to reflux (approximately 118-120°C) with vigorous stirring. Maintain the reflux for several hours (typically 4-8 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate imine species. This step is exothermic and should be performed with caution in an ice bath.

-

Isolation of Crude Product: The product may precipitate out of the solution upon cooling and acidification. If so, collect the crude product by vacuum filtration and wash it with cold water. If the product remains in solution, it can be extracted with a suitable organic solvent.

-

Purification: The crude this compound can be purified by recrystallization. Toluene has been reported as an effective solvent for recrystallization, yielding the product as a solid.[11] Alternatively, a mixture of trichloromethane and ethanol (1:5 v/v) can be used.

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for the Duff reaction.

Quantitative Data

The yield and reaction conditions can vary depending on the specific protocol and scale of the reaction. The following table summarizes available quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants & Conditions | ||

| p-Cresol to HMTA ratio (Duff) | 1:2 (molar) | [12] |

| Reaction Temperature (Duff) | 118-120 °C | |

| Product Information | ||

| Molecular Formula | C₉H₈O₃ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Melting Point | 132-134 °C | [11] |

| Yields | ||

| Reported Yield (Duff) | 35% | [11] |

| Industrial Yield (HMTA) | 54-60% | |

| Purification | ||

| Recrystallization Solvent | Toluene | [11] |

Conclusion

The synthesis of this compound from p-cresol is a well-established process, with the Duff reaction being a reliable method for achieving diformylation. Careful control of reaction conditions, particularly the stoichiometry of the reagents, is crucial for maximizing the yield of the desired product. This technical guide provides researchers with the necessary information to successfully synthesize this important chemical intermediate for applications in drug discovery and materials science. Further optimization of the reaction conditions may lead to improved yields and purity.

References

- 1. This compound [webbook.nist.gov]

- 2. CAS 7310-95-4: 2,6-Diformyl-4-methylphenol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. About: Duff reaction [dbpedia.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile organic compound with significant applications in the synthesis of Schiff base ligands, macrocyclic compounds, and other complex molecules.[1][2] Its structure, featuring a phenolic hydroxyl group and two aldehyde functionalities on a methyl-substituted benzene (B151609) ring, provides multiple reactive sites for targeted chemical modifications.[3] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis and characterization, intended to support research and development activities in medicinal chemistry, materials science, and coordination chemistry.[4]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to yellow or orange powder or crystalline substance. It is soluble in organic solvents but insoluble in water.[4] The compound should be stored in a cool, dark place under an inert atmosphere as it is sensitive to air.[4]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Registry Number | 7310-95-4 | [4] |

| Appearance | White to Yellow to Orange powder/crystal | |

| Melting Point | 128-133 °C | [1][2] |

| Boiling Point (estimate) | 251.61 °C | [1] |

| Density (estimate) | 1.2132 g/cm³ | [1] |

| pKa (predicted) | 6.69 ± 0.23 | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | ~10.0–12.0 | Singlet, Broad | 1H |

| Aldehyde -CHO | ~9.8–10.2 | Singlet | 2H |

| Aromatic -H | ~7.5–8.0 | Singlet | 2H |

| Methyl -CH₃ | ~2.3 | Singlet | 3H |

| [3] |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |

| Phenolic O-H stretch | 3200–3500 | Broad |

| Aldehyde C=O stretch | 1680–1720 | Strong |

| [3] |

Experimental Protocols

Synthesis of this compound via Formylation of p-Cresol (B1678582)

This protocol describes the synthesis of this compound from p-cresol and hexamethylenetetramine.[1][3]

Materials:

-

p-Cresol

-

Hexamethylenetetramine (HMTA)

-

Ethanol (B145695) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in a suitable solvent such as ethanol or THF.

-

Add hexamethylenetetramine to the solution in a 1:2 molar ratio of p-cresol to HMTA.[3]

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 6 to 8 hours.[3]

-

After the reflux period, cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of hydrochloric acid.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any remaining impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Characterization by Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

GC-MS system with a suitable capillary column

Sample Preparation (with optional derivatization):

-

Dissolve a small amount of the sample in a volatile organic solvent.

-

To increase volatility, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

GC-MS Conditions:

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: Scan from m/z 40 to 400.[5]

Data Analysis:

-

Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

-

Compare the obtained mass spectrum with a spectral library for confirmation.

Applications in Synthesis

This compound is a valuable precursor in the synthesis of a variety of complex organic molecules. Its bifunctional aldehyde groups and reactive phenolic hydroxyl group allow for the construction of diverse molecular architectures. Notable applications include the synthesis of:

-

Schiff Base Ligands: The aldehyde groups readily react with primary amines to form Schiff bases, which can act as ligands for a wide range of metal ions.[1]

-

Macrocyclic Compounds: It serves as a building block for the synthesis of macrocycles, such as calixsalens.[1][2]

-

Acyclic Ligands: The compound is used to prepare acyclic Schiff-base ligands.[1]

-

Substituted Phenols: It can be a starting material for the synthesis of other functionalized phenols, such as 4-methyl-2,6-divinylphenol.[1]

Safety Information

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[6]

This technical guide provides a solid foundation for researchers working with this compound. For further details, consulting the cited literature is recommended.

References

- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 7310-95-4 [chemicalbook.com]

- 3. This compound | 7310-95-4 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2,6-Diformyl-4-methylphenol | C9H8O3 | CID 81744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methylisophthalaldehyde (CAS: 7310-95-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylisophthalaldehyde, a versatile aromatic aldehyde with significant applications in coordination chemistry, materials science, and pharmacology. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and derivatization, and explores its potential biological activities, including its role as a precursor to bioactive Schiff base ligands. The guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials development.

Chemical and Physical Properties

This compound, also known as 2,6-diformyl-4-methylphenol, is a key organic intermediate. Its trifunctional nature, featuring two aldehyde groups and a phenolic hydroxyl group, makes it a valuable building block for more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7310-95-4 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Light yellow to beige crystalline powder or needles | [3] |

| Melting Point | 128-130 °C | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [3] |

| InChI Key | ZBOUXALQDLLARY-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Regions | Reference(s) |

| ¹H NMR | Spectral data available | [1] |

| ¹³C NMR | Spectral data available | [1] |

| Infrared (IR) Spectroscopy | Strong aldehyde C=O stretches (~1680–1720 cm⁻¹), broad phenolic O-H stretch (~3200–3500 cm⁻¹) | [1] |

| Mass Spectrometry | Mass spectrum available |

Experimental Protocols

Synthesis of this compound (Duff Reaction)

The primary route for the synthesis of this compound is the Duff reaction, which involves the formylation of p-cresol (B1678582).[1][4][5]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Duff Reaction.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1 equivalent), hexamethylenetetramine (2-3 equivalents), and a suitable acidic medium such as glacial acetic acid or a mixture of glycerol (B35011) and boric acid.[4]

-

Reflux: Heat the reaction mixture to reflux (typically 150-160 °C) with continuous stirring. The reaction time can vary from 3 to 5 hours.

-

Hydrolysis: After cooling the mixture to room temperature, add a dilute aqueous solution of sulfuric acid. This step hydrolyzes the intermediate Schiff base formed during the reaction.

-

Purification: The product can be isolated by steam distillation directly from the reaction mixture. The distillate is then saturated with salt, and the precipitated product is collected by filtration.[4] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695).

Synthesis of a Schiff Base Derivative

This compound is a common precursor for the synthesis of Schiff base ligands through condensation with primary amines.[5][6]

Experimental Workflow: Schiff Base Synthesis

Caption: General workflow for the synthesis of a Schiff base from this compound.

Detailed Methodology (Example with Aniline):

-

Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask. In a separate flask, dissolve aniline (B41778) (2 equivalents) in ethanol.

-

Reaction: Add the aniline solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid as a catalyst.[6]

-

Reflux: Heat the reaction mixture to reflux for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base product.[6]

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[7] The product can be further purified by recrystallization from ethanol.

Biological and Pharmacological Relevance

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly Schiff bases and their metal complexes, exhibit a range of biological activities.

Antimicrobial and Antioxidant Activity

Schiff bases derived from this aldehyde have shown potential as antimicrobial and antioxidant agents.[3] The antimicrobial mechanism is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or other metabolic processes.[8] The antioxidant activity is primarily due to the phenolic hydroxyl group, which can scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[9][10]

Caption: A potential signaling pathway for apoptosis induction by phenolic aldehydes.

Applications in Materials Science

The ability of this compound to form Schiff base ligands that can coordinate with various metal ions makes it a valuable precursor for the development of advanced materials. These materials include fluorescent sensors, where the binding of a specific metal ion to the ligand results in a detectable change in fluorescence, and novel catalytic materials.

Safety Information

This compound is classified as an irritant. It can cause skin and eye irritation, and may cause respiratory irritation. [3]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly versatile and valuable compound in synthetic chemistry. Its utility as a precursor for a wide array of Schiff base ligands and their metal complexes opens up numerous avenues for research in medicinal chemistry, materials science, and catalysis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further exploration and application of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. globalconference.info [globalconference.info]

- 7. researchgate.net [researchgate.net]

- 8. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical | MDPI [mdpi.com]

- 10. Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and formula of 2-Hydroxy-5-methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Hydroxy-5-methylisophthalaldehyde (CAS No. 7310-95-4). The information is intended for professionals in chemical research and drug development, with a focus on experimental data and methodologies.

Molecular Identity and Physicochemical Properties

This compound, also known as 2,6-Diformyl-4-methylphenol, is an aromatic organic compound characterized by a benzene (B151609) ring substituted with one hydroxyl, one methyl, and two formyl (aldehyde) groups.[1][2] This unique structure makes it a valuable precursor in the synthesis of more complex molecules.[1][2]

Molecular Structure

The structural arrangement of this compound is depicted below.

Caption: Molecular Structure of this compound.

Physicochemical and Computed Properties

The key properties of this compound are summarized in the tables below. This data is essential for designing reaction conditions, purification protocols, and for computational modeling studies.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7310-95-4 | [2] |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [3] |

| Appearance | Light yellow to beige crystalline powder or needles | [2] |

| Melting Point | 128-130 °C | [2] |

| Solubility | Soluble in organic solvents; Insoluble in water | [2] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| pKa (Predicted) | 6.69 ± 0.23 | [2] |

| logP (Octanol/Water) | 1.326 | Cheméo |

| Topological Polar Surface Area | 54.4 Ų | Guidechem |

| Hydrogen Bond Donor Count | 1 | Guidechem |

| Hydrogen Bond Acceptor Count | 3 | Guidechem |

| Rotatable Bond Count | 2 | Guidechem |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the Duff reaction, which involves the formylation of a phenol.[1][4]

Synthesis via Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent to introduce aldehyde groups onto the aromatic ring of p-cresol (B1678582), preferentially at the ortho positions to the hydroxyl group.[1][4]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure based on the principles of the Duff reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-cresol and hexamethylenetetramine (HMTA) in a 1:2 molar ratio.[1]

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid or glycerol, to the flask.

-

Heating: Heat the reaction mixture to reflux, typically around 120°C, and maintain this temperature for 6 to 8 hours with continuous stirring.[1]

-

Hydrolysis: After cooling, the intermediate imine is hydrolyzed. Add an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to the reaction mixture and heat for a short period (e.g., 30 minutes) to convert the intermediate to the final aldehyde product.

-

Isolation: Isolate the crude product by filtration if it precipitates, or by extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography to yield pure this compound.

Chemical Reactivity and Applications

The presence of two aldehyde groups and a phenolic hydroxyl group makes this compound a versatile building block for synthesizing complex molecules, particularly Schiff base ligands.[1]

Synthesis of Schiff Base Ligands

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The dual aldehyde functionality allows for the formation of binucleating ligands capable of coordinating with two metal centers.[1]

Caption: Logical workflow from starting material to Schiff base ligands and metal complexes.

Detailed Experimental Protocol: Schiff Base Synthesis

The following is a general protocol for the synthesis of a Schiff base from this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Amine Addition: Add the primary amine (2 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

-

Isolation: The Schiff base product often precipitates from the solution upon cooling. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold solvent to remove unreacted starting materials and dry the product. Further purification can be achieved by recrystallization if necessary.

Biological Activity and Potential Signaling Pathways

While research on the parent compound is ongoing, it has been noted for its potential antioxidant and antimicrobial properties.[2] More extensive research has been conducted on structurally related hydroxy-aldehydes and the Schiff base complexes derived from them, which have demonstrated significant biological activities, including anticancer effects through the induction of apoptosis.[1][5][6]

Pro-Apoptotic Activity in Cancer Cells

Studies on closely related compounds like 2'-hydroxycinnamaldehyde (HCA) have elucidated potential mechanisms for inducing apoptosis in cancer cells. These mechanisms are believed to involve the modulation of key signaling pathways, including STAT3, MAPK/JNK, and the intrinsic mitochondrial pathway.[5][6][7]

The diagram below illustrates a plausible signaling cascade initiated by such a compound, leading to programmed cell death.

Caption: Plausible signaling pathway for apoptosis induction by hydroxy-aldehyde compounds.

Antimicrobial Activity

Derivatives of this compound, particularly their metal complexes, have been investigated for antimicrobial properties. For instance, a study on a copper(II) Schiff base complex derived from a similar aldehyde demonstrated significant activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as against certain fungi.[1] While specific Minimum Inhibitory Concentration (MIC) values for the parent compound are not widely reported, the data from its derivatives suggest a promising area for further research.

Table 3: Example Biological Activities of Related Schiff Base Complexes

| Compound Type | Biological Activity | Key Research Finding | Reference |

| Copper(II) Schiff Base Complex | Antioxidant | Exhibited higher DPPH radical scavenging activity (IC₅₀ = 66.4 μM) than other tested compounds. | [1] |

| Copper(II) Schiff Base Complex | Antimicrobial | Showed the most significant activity against Staphylococcus aureus and Escherichia coli. | [1] |

Conclusion

This compound is a key chemical intermediate with a well-defined structure and accessible synthesis routes. Its primary value lies in its role as a precursor for a wide range of Schiff base ligands and their corresponding metal complexes. The emerging evidence of biological activity, including potential anticancer and antimicrobial effects of its derivatives, positions this compound as a molecule of significant interest for future research in medicinal chemistry and materials science. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers aiming to explore the potential of this versatile molecule.

References

- 1. This compound | 7310-95-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound (CAS 7310-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methylisophthalaldehyde

IUPAC Name: 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylisophthalaldehyde, a versatile aromatic dialdehyde (B1249045). The document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and applications, with a focus on its role in the formation of Schiff bases and its potential biological activities.

Core Compound Information

This compound, also known by synonyms such as 2,6-diformyl-4-methylphenol, is a key intermediate in organic synthesis.[1] Its structure, featuring a hydroxyl group and two aldehyde functionalities on a methylated benzene (B151609) ring, allows for diverse chemical modifications and applications.

Physicochemical and Spectroscopic Data

The physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is crucial for its identification, characterization, and application in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde | [1] |

| CAS Number | 7310-95-4 | [1][2][3] |

| Molecular Formula | C₉H₈O₃ | [1][3] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | Light yellow to beige crystalline powder or needles | [4] |

| Melting Point | 128-130 °C | [1] |

| InChI Key | ZBOUXALQDLLARY-UHFFFAOYSA-N | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Regions | Source |

| ¹H NMR Spectroscopy | Aldehyde protons (CHO): δ 9.8–10.2 ppm (singlets)Aromatic protons: δ 6.5–8.0 ppmPhenolic hydroxyl proton (OH): δ 10–12 ppm | [2] |

| ¹³C NMR Spectroscopy | Data available in spectral databases | [5][6] |

| Infrared (IR) Spectroscopy | Aldehyde C=O stretch: ~1680–1720 cm⁻¹ (strong)Phenolic O-H stretch: ~3200–3500 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular Weight: 164.1580 | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is the Duff reaction, which involves the formylation of an electron-rich aromatic compound like a phenol (B47542) using hexamethylenetetramine (HMTA).[1][2][7]

Experimental Protocol: Duff Reaction

This protocol describes the synthesis of this compound from p-cresol (B1678582).

Materials:

-

p-Cresol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous glycerol (B35011)

-

Glyceroboric acid

-

Dilute sulfuric acid

-

Trichloromethane

Procedure:

-

A mixture of p-cresol and hexamethylenetetramine (in a 1:2 molar ratio) is heated in the presence of anhydrous glycerol and glyceroboric acid.[2]

-

The reaction mixture is refluxed at approximately 150-160°C for 2 to 3 hours.[8]

-

After cooling, the mixture is treated with dilute sulfuric acid to hydrolyze the intermediate.

-

The product, this compound, is then isolated by steam distillation.[8]

-

The crude product is filtered and washed with cold ethanol.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a 1:5 mixture of trichloromethane and ethanol.[2]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Duff reaction.

Applications in Synthesis

The presence of two aldehyde groups makes this compound an excellent building block for the synthesis of more complex molecules, particularly Schiff bases.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[9] The dialdehyde nature of this compound allows for the formation of bidentate or polydentate Schiff base ligands, which are crucial in coordination chemistry for the synthesis of metal complexes.[2][9]

This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., 4-aminopyridine)

-

Ethanol or Glacial Acetic Acid

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.[10]

-

Add the primary amine to the solution in the desired stoichiometric ratio (typically 1:2 for a dialdehyde).

-

Stir the reaction mixture at room temperature or under reflux for a period of 1 to 8 hours, depending on the reactivity of the amine.[10]

-

The formation of the Schiff base is often indicated by a color change and the precipitation of a solid product.

-

The solid product is collected by filtration, washed with a suitable solvent, and dried.[10]

-

The purity of the synthesized Schiff base can be confirmed by melting point determination and spectroscopic techniques (FT-IR, NMR).

Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of a Schiff base from this compound.

Biological Activities

While this compound itself has reported antioxidant and antimicrobial properties, much of the research into its biological activity has focused on its derivatives, such as Schiff bases and their metal complexes.[2][4]

Antimicrobial Activity

Substituted salicylaldehydes and their derivatives have shown potential as antimicrobial agents.[11] The antimicrobial activity is often attributed to the azomethine group in Schiff bases, and this activity can be enhanced upon chelation with metal ions.[9] The mechanism of action may involve the formation of Schiff bases with amino groups on microbial cell surfaces.[11]

Table 3: Antimicrobial Activity of Related Compounds

| Compound Type | Target Organisms | Activity Metric | Finding | Source |

| Copper(II) Schiff Base Complex | Staphylococcus aureus, Escherichia coli, Fungi | IC₅₀ | Showed significant activity against both bacteria and fungi. | [2] |

| Substituted Benzaldehydes | Gram-negative bacteria | MIC | Bactericidal activity is dependent on the substituents on the aromatic ring. | [4] |

A common method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) diffusion methods.[12]

Apoptosis-Inducing Activity

Salicylaldehyde (B1680747) and its derivatives have been investigated for their potential to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action is often linked to the intrinsic or mitochondrial pathway of apoptosis.

Signaling Pathway of Apoptosis

Apoptosis is a highly regulated process involving a cascade of signaling events. The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax. Bax activation causes permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[][14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[14] Initiator caspase-9, in turn, activates executioner caspases like caspase-3, which carry out the dismantling of the cell.[15][16]

Caption: The intrinsic (mitochondrial) pathway of apoptosis potentially induced by salicylaldehyde derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis via the Duff reaction is well-established, and its primary application lies in the straightforward synthesis of a wide array of Schiff base ligands. These ligands and their corresponding metal complexes exhibit interesting biological activities, including antimicrobial and potential pro-apoptotic effects, making them promising candidates for further research in drug development and materials science. This guide provides a foundational understanding for researchers and scientists working with this compound and its derivatives.

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | 7310-95-4 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(7310-95-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. biomedscidirect.com [biomedscidirect.com]

solubility and melting point of 2-Hydroxy-5-methylisophthalaldehyde

An In-depth Technical Guide on the Core Properties of 2-Hydroxy-5-methylisophthalaldehyde

Introduction

This compound, with the chemical formula C9H8O3, is an organic compound that serves as a significant building block in various chemical syntheses. Structurally, it is a derivative of isophthalaldehyde (B49619) featuring both a hydroxyl and a methyl functional group attached to the benzene (B151609) ring. This substitution pattern imparts specific chemical reactivity and physical properties that are of interest to researchers and professionals in materials science and drug development. A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for its effective utilization in these fields. This technical guide provides a detailed overview of these characteristics and outlines the standardized experimental protocols for their determination.

Physicochemical Properties

The core physicochemical properties of this compound are detailed in the tables below. These properties are essential for predicting the compound's behavior in various experimental and industrial settings.

Melting Point

The melting point of a crystalline solid is a critical physical constant that indicates its purity. A sharp and defined melting range is characteristic of a pure compound.

| Property | Value |

| Melting Point | 128-130 °C[1] |

| Melting Point | 129.0 to 133.0 °C |

Solubility

Solubility is defined as the ability of a solute to dissolve in a solvent, forming a homogeneous solution. The solubility profile of this compound has been qualitatively described.

| Solvent | Solubility |

| Water | Insoluble[2] |

| Organic Solvents | Soluble[2] |

Note: While comprehensive quantitative solubility data in a wide array of organic solvents are not extensively available in the public domain, a general experimental protocol for qualitative solubility assessment is provided in the subsequent section.

Experimental Protocols

The precise and accurate determination of melting point and solubility is a cornerstone of chemical characterization. The following sections provide detailed methodologies for these essential experiments.

Determination of Melting Point

The melting point of this compound can be reliably determined using established laboratory techniques. The capillary method, as detailed in the United States Pharmacopeia (USP) General Chapter <741>, is a widely accepted standard.[3]

Principle

A minuscule, finely powdered sample of the substance is introduced into a capillary tube and subjected to controlled heating. The temperature range over which the solid transitions to a liquid is recorded as the melting point.

Apparatus

-

Melting point apparatus (e.g., Thiele tube with a liquid bath or a digital melting point instrument)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure (Capillary Method)

-

Sample Preparation: A small quantity of this compound is triturated to a fine powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to ensure the sample is compacted into the sealed end, aiming for a sample height of 2-4 mm.

-

Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus or affixed to the thermometer within a Thiele tube, ensuring the thermometer bulb is aligned with the sample.

-

Heating: The apparatus is heated at a consistent and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[4][5]

-

Observation and Recording: The temperature at which the first sign of liquid formation is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are meticulously recorded. This temperature interval constitutes the melting range.[4][5]

Determination of Solubility (Qualitative)

A systematic approach to qualitative solubility analysis can be employed to characterize the solubility of this compound across a spectrum of solvents.

Principle

A predetermined quantity of the solute is introduced into a specific volume of the solvent. The mixture is then agitated, and the degree of dissolution is visually assessed.

Apparatus

-

Test tubes equipped with stoppers

-

Vortex mixer or mechanical shaker

-

Graduated cylinders or calibrated pipettes

-

Spatula

Procedure

-

Solvent Dispensing: A precise volume of the chosen solvent (e.g., 1 mL) is dispensed into a clean, dry test tube.

-

Solute Addition: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to the test tube.

-

Agitation: The test tube is securely stoppered and subjected to vigorous agitation using a vortex mixer or by manual shaking for a defined duration (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The mixture is allowed to settle, and a careful visual inspection is made for the presence of any undissolved solid material.

-

Classification: The solubility is categorized based on the visual observation:

-

Soluble: Complete dissolution with no visible solid particles.

-

Slightly Soluble: A noticeable amount of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The bulk of the solid material remains undissolved.

-

-

This procedure should be systematically repeated with a variety of solvents exhibiting a range of polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Logical Flow for Qualitative Solubility Testing

Caption: Logical workflow for the qualitative determination of solubility.

References

Spectroscopic and Mechanistic Insights into 2-Hydroxy-5-methylisophthalaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-Hydroxy-5-methylisophthalaldehyde, including Infrared (IR) and Mass Spectrometry (MS) data. It further outlines detailed experimental protocols for the acquisition of this data and explores a plausible signaling pathway associated with its pro-apoptotic activity, drawing parallels with structurally similar bioactive aldehydes.

Spectroscopic Data

The spectroscopic data for this compound (CAS No: 7310-95-4, Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) is summarized below.[1] This data is crucial for the identification and characterization of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals key functional groups present in the molecule. The characteristic absorption bands are detailed in the table below.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200–3500 | Broad | O-H stretch (phenolic) |

| 2830-2695 | Medium | C-H stretch (aldehyde) |

| 1680–1720 | Strong | C=O stretch (aldehyde) |

| ~1600 | Medium-Strong | C=C stretch (aromatic) |

Table 1: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in fragmentation patterns that are instrumental in confirming its molecular weight and structure.

| m/z | Relative Intensity | Assignment |

| 164 | High | Molecular Ion [M]⁺ |

| 163 | High | [M-H]⁺ |

| 135 | Medium | [M-CHO]⁺ |

| 107 | Medium | [M-2CHO+H]⁺ |

Table 2: Major Peaks in the Mass Spectrum of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis: Formylation of p-Cresol (B1678582)

This compound can be synthesized via the Duff reaction, which involves the formylation of p-cresol.[2]

Materials:

-

p-cresol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A mixture of p-cresol and hexamethylenetetramine in glacial acetic acid is refluxed for several hours.

-

The reaction mixture is then hydrolyzed by heating with an aqueous solution of hydrochloric acid.

-

After cooling, the product is extracted with diethyl ether.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization or column chromatography.

IR Spectroscopy: Attenuated Total Reflectance (ATR)

A common and straightforward method for obtaining the IR spectrum of a solid sample like this compound is through Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Instrumentation:

-

FTIR spectrometer equipped with a diamond ATR accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry: Electron Ionization (EI)

The following is a general protocol for obtaining an electron ionization mass spectrum for an organic compound like this compound.

Instrumentation:

-

Mass spectrometer with an electron ionization source.

Procedure:

-

Sample Introduction: A small, pure sample of this compound is introduced into the ion source, typically via a direct insertion probe for solid samples.

-

Vaporization: The sample is heated under vacuum to promote vaporization.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged fragments.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The data is compiled into a mass spectrum, which plots the relative intensity of the ions as a function of their m/z ratio.

Signaling Pathway and Experimental Workflow

While specific signaling pathways for this compound are not extensively documented, its structural analogs, such as 2'-hydroxycinnamaldehyde, have been shown to induce apoptosis in cancer cells through specific molecular mechanisms.[3][4] A plausible pro-apoptotic signaling pathway for this compound, based on this evidence, is depicted below. The compound is also known to exhibit antimicrobial properties.[1]

Workflow for the synthesis and spectroscopic analysis of this compound.

Hypothetical ROS-dependent apoptosis signaling pathway for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 7310-95-4 | Benchchem [benchchem.com]

- 3. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-5-methylisophthalaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of derivatives of 2-Hydroxy-5-methylisophthalaldehyde, a versatile precursor in the synthesis of novel Schiff bases and their metal complexes. This document details the synthesis protocols, crystallographic data, and structural features of selected copper(II) and zinc(II) derivatives, offering valuable insights for the rational design of new materials and therapeutic agents.

Introduction

This compound is a key building block in coordination chemistry. Its phenolic hydroxyl and two aldehyde functionalities allow for the facile synthesis of a wide array of Schiff base ligands. These ligands, in turn, form stable complexes with various transition metals, leading to diverse molecular architectures with interesting magnetic, optical, and biological properties. The study of their single-crystal structures provides definitive information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding their structure-property relationships.

This guide focuses on the synthesis and detailed crystal structure analysis of two dinuclear copper(II) complexes and a representative mononuclear zinc(II) complex, providing a foundational understanding for researchers in the field.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of Schiff base ligands derived from this compound and their subsequent complexation with copper(II) and zinc(II) ions.

Synthesis of Schiff Base Ligands

The synthesis of Schiff base ligands is typically achieved through a condensation reaction between this compound and a primary amine in an alcoholic solvent.

General Procedure:

A solution of this compound (1 mmol) in methanol (B129727) (20 mL) is added to a solution of the corresponding amine (e.g., histamine (B1213489), 2-(2-aminoethyl)pyridine (B145717), or an amino acid) (2 mmol) in methanol (20 mL). The resulting mixture is refluxed for 2-4 hours. Upon cooling to room temperature, the Schiff base ligand precipitates as a crystalline solid, which is then collected by filtration, washed with cold methanol, and dried in vacuo.

Synthesis of Metal Complexes

2.2.1. Dinuclear Copper(II) Complexes

Two illustrative dinuclear copper(II) complexes, Complex 1 ({[Cu₂(L¹)Cl₂]₂[CuCl₄]}·2MeCN·2H₂O) and Complex 2 ([Cu₂(L²)Cl₃]·0.5MeCN), were synthesized using Schiff base ligands derived from histamine (HL¹) and 2-(2-aminoethyl)pyridine (HL²), respectively.[1]

-

Synthesis of Complex 1: A methanolic solution of CuCl₂·2H₂O (2 mmol) is added to a methanolic solution of the histamine-derived Schiff base ligand (HL¹) (1 mmol). The mixture is stirred at room temperature, and after a few days, green single crystals suitable for X-ray diffraction are formed.[1]

-

Synthesis of Complex 2: A methanolic solution of CuCl₂·2H₂O (2 mmol) is added to a methanolic solution of the 2-(2-aminoethyl)pyridine-derived Schiff base ligand (HL²) (1 mmol). The solution is left for slow evaporation, yielding green single crystals of the complex.[1]

2.2.2. Mononuclear Zinc(II) Complex

A representative mononuclear zinc(II) complex can be synthesized by reacting a Schiff base ligand derived from this compound with a zinc(II) salt.

-

General Synthesis Procedure: A solution of zinc(II) acetate (B1210297) dihydrate (1 mmol) in methanol (15 mL) is added to a hot solution of the Schiff base ligand (1 mmol) in methanol (25 mL). The reaction mixture is refluxed for 3 hours, during which a solid precipitate forms. The product is filtered, washed with methanol, and dried. Single crystals may be obtained by slow evaporation of the filtrate.

Single-Crystal X-ray Crystallography

The determination of the crystal structures of these derivatives is performed using single-crystal X-ray diffraction.

General Experimental Protocol:

A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source. The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data Summary

The following tables summarize the key crystallographic data for the two dinuclear copper(II) complexes.

Table 1: Crystal Data and Structure Refinement for Dinuclear Copper(II) Complexes.

| Parameter | Complex 1 ({[Cu₂(L¹)Cl₂]₂[CuCl₄]}·2MeCN·2H₂O) | Complex 2 ([Cu₂(L²)Cl₃]·0.5MeCN) |

| Empirical Formula | C₃₈H₄₈Cl₁₂Cu₈N₁₂O₄ | C₁₇H₁₈.₅Cl₃Cu₂N₃.₅O₀.₅ |

| Formula Weight | 1689.84 | 558.19 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a / Å | 11.2345(3) | 12.1891(4) |

| b / Å | 12.4567(4) | 14.5023(5) |

| c / Å | 12.8765(4) | 12.2893(4) |

| α / ° | 64.987(1) | 90 |

| β / ° | 87.987(1) | 99.876(1) |

| γ / ° | 85.987(1) | 90 |

| Volume / ų | 1624.54(8) | 2139.1(1) |

| Z | 1 | 4 |

| Density (calculated) / g cm⁻³ | 1.728 | 1.733 |

| Absorption Coefficient / mm⁻¹ | 3.428 | 3.149 |

| F(000) | 844 | 1118 |

| Final R indices [I > 2σ(I)] | R₁ = 0.0345, wR₂ = 0.0897 | R₁ = 0.0312, wR₂ = 0.0798 |

| R indices (all data) | R₁ = 0.0412, wR₂ = 0.0945 | R₁ = 0.0378, wR₂ = 0.0834 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Dinuclear Copper(II) Complexes.

| Bond/Angle | Complex 1 | Complex 2 |

| Cu1-O1 | 1.956(2) | 1.945(2) |

| Cu1-N1 | 2.001(2) | 2.011(2) |

| Cu2-O1 | 1.967(2) | 1.958(2) |

| Cu2-N3 | 1.998(2) | 2.005(2) |

| Cu-Cl (bridging) | 2.254(1) - 2.789(1) | 2.278(1) - 2.698(1) |

| Cu-Cl (terminal) | 2.245(1) | 2.234(1) |

| O1-Cu1-N1 | 93.45(8) | 94.11(8) |

| O1-Cu2-N3 | 92.87(8) | 93.56(8) |

| Cu1-O1-Cu2 | 101.23(9) | 102.54(8) |

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the synthesis and structural analysis of this compound derivatives.

Caption: General workflow for the synthesis of metal complexes from this compound.

Caption: Logical flow of single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of selected derivatives of this compound. The presented data and experimental protocols for the dinuclear copper(II) complexes serve as a valuable resource for researchers engaged in the design and characterization of new coordination compounds. The structural insights gained from single-crystal X-ray diffraction are fundamental to understanding the properties of these materials and will aid in the development of novel derivatives with tailored functionalities for applications in catalysis, materials science, and medicinal chemistry.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 2-Hydroxy-5-methylisophthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methylisophthalaldehyde, also known as 2,6-diformyl-4-methylphenol, is a versatile aromatic dialdehyde (B1249045) that serves as a critical building block in supramolecular chemistry, materials science, and medicinal chemistry.[1][2] Its unique structure, featuring two reactive aldehyde groups and a phenolic hydroxyl group on a methyl-substituted benzene (B151609) ring, allows for the synthesis of a diverse array of derivatives, most notably Schiff base ligands and their corresponding metal complexes.[1] This guide provides an in-depth overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of this compound and its derivatives. It includes a summary of key quantitative data, detailed experimental and computational protocols, and visualizations of fundamental processes to facilitate a deeper understanding and further research in the field.

Molecular Structure and Physicochemical Properties

This compound is a solid, light yellow to beige crystalline powder at room temperature.[2] The molecule consists of a central benzene ring substituted with a hydroxyl group, a methyl group, and two formyl (aldehyde) groups.[3] This arrangement of functional groups dictates its reactivity and potential for forming complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [3][4][5] |

| Molecular Weight | 164.16 g/mol | [3][4] |

| CAS Number | 7310-95-4 | [3][4][5] |

| Appearance | White to Yellow to Orange powder/crystal | [2] |

| Melting Point | 128-130 °C | [2] |

| Solubility | Soluble in organic solvents; insoluble in water | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Derivatization

Primary Synthesis

The most established method for synthesizing this compound is the Duff reaction, which involves the diformylation of p-cresol (B1678582).[1][2] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. The hydroxyl group of p-cresol directs the formylation to the two ortho positions.[1]

Experimental Protocol: Synthesis via Duff Reaction

-

Reactant Preparation : A mixture of p-cresol and hexamethylenetetramine (HMTA) is prepared, typically in a 1:2 molar ratio.[1]

-

Solvent and Catalyst : The reactants are dissolved in an acidic medium, such as glyceroboric acid or acetic acid.[1]

-

Reaction Condition : The mixture is heated under reflux at approximately 120°C for 6 to 8 hours.[1]

-

Work-up : After cooling, the reaction mixture is quenched, typically with an acid like HCl, to hydrolyze the intermediate and release the aldehyde.[6]

-

Purification : The crude product is filtered, washed, and recrystallized (e.g., from methanol) to yield the purified this compound.[6]

Key Derivatization Strategy: Schiff Base Formation

The most significant reaction of this compound is its condensation with primary amines to form Schiff bases (imines).[1] This reaction provides a straightforward route to complex polydentate ligands, which are instrumental in coordination chemistry for creating binuclear metal complexes.[1]

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the structure of this compound. The data obtained are also used to validate the results of computational calculations.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[1]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Atom Type | Approximate Chemical Shift (δ, ppm) | Notes |

| ¹H | Phenolic -OH | 10.0 – 12.0 | Broad singlet, position is variable[1] |

| Aldehyde -CHO | 9.8 – 10.2 | Singlet, corresponds to 2 protons[1] | |

| Aromatic -H | 7.5 – 8.0 | Singlet, corresponds to 2 protons[1] | |

| Methyl -CH₃ | ~2.3 | Singlet, corresponds to 3 protons[1] | |

| ¹³C | Aldehyde C=O | 190 – 195 | |

| Aromatic C-OH | 160 – 165 | ||

| Aromatic C-CHO | 135 – 140 | ||

| Aromatic C-H | 120 – 130 | ||

| Aromatic C-CH₃ | 125 – 135 | ||

| Methyl -CH₃ | 20 – 25 | ||

| Note: Chemical shifts are dependent on the solvent used (e.g., CDCl₃) and are referenced to TMS.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.[1]

Table 3: Key Infrared Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Aldehyde C-H | C-H stretch | 2800 - 2900 |

| Aldehyde C=O | C=O stretch | 1660 - 1700 |

| Aromatic C=C | C=C stretch | 1550 - 1650 |

| Aromatic C-H | C-H bend | 750 - 900 |

Experimental Protocol: General Spectroscopic Analysis

-

Sample Preparation : A small amount of the synthesized and purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the sample is typically prepared as a KBr pellet or a Nujol mull.

-

Data Acquisition : Spectra are recorded using a standard NMR spectrometer (e.g., 500 MHz) and an FT-IR spectrometer.[7]

-

Spectral Interpretation : The obtained spectra (chemical shifts, coupling constants, peak integrations for NMR; absorption frequencies for IR) are analyzed and compared with literature values and theoretical predictions to confirm the molecular structure.[1][7]

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the geometric, electronic, and spectroscopic properties of this compound at the atomic level.[1][8]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[6][9] For this compound, DFT studies typically involve geometry optimization, frequency calculations, and analysis of electronic properties like molecular orbitals and electrostatic potential.[1][6]

-

Methodology : Calculations are commonly performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.[8][9][10][11] The calculations are often done in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[10]

Geometry Optimization and Structural Parameters

DFT is used to find the lowest energy (most stable) three-dimensional conformation of the molecule. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography, if available.[8]

Table 4: Representative Calculated vs. Experimental Structural Parameters

| Parameter | Bond/Angle | Calculated (DFT) Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.3 - 1.4 | 1.3 - 1.4[8] |

| C-H (aromatic) | 1.0 - 1.1 | ~0.93[8] | |

| C=O (aldehyde) | ~1.21 | ~1.21 | |

| Bond Angle | C-C-C (aromatic) | 119 - 121 | 118.5 - 121.1[8] |

| C-C-H (aromatic) | 118 - 122 | 119.3 - 120.1[8] |

Vibrational Frequency Analysis

Theoretical vibrational frequencies are calculated from the optimized geometry.[8] These frequencies correspond to the fundamental vibrational modes of the molecule. By comparing the calculated spectrum with the experimental FT-IR spectrum, a detailed assignment of the observed absorption bands can be made.[9] A scaling factor is often applied to the calculated frequencies to correct for systematic errors in the theoretical method.[9]

Electronic Structure Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic transport properties. A smaller gap suggests the molecule is more reactive.[6]

-

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electron density distribution around the molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other reagents.[6][8]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein).[12][13][14] While this compound itself may be studied, it is more common for its derivatives, such as Schiff bases, to be investigated as potential inhibitors of biological targets like enzymes or proteins.[13]

Computational Protocol: DFT and Docking Workflow

-

Structure Optimization : The 3D structure of the ligand is optimized using DFT (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)).[6][8]

-

Receptor Preparation : The crystal structure of the target protein is obtained from a database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added using software like AutoDockTools.[12]

-

Docking Simulation : A docking program (e.g., AutoDock Vina, GOLD) is used to place the ligand into the active site of the receptor.[12] The program calculates the binding energy (or docking score) for multiple possible conformations.

-

Analysis : The results are analyzed to identify the best binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the calculated binding affinity (e.g., in kcal/mol).[12][14]

Applications and Future Directions

The combination of experimental and computational studies on this compound and its derivatives has highlighted their potential in several fields:

-

Coordination Chemistry : As a precursor to binucleating ligands, it is fundamental in the design of metal complexes with specific magnetic or catalytic properties.

-

Materials Science : Its derivatives are explored for creating fluorescent materials and sensors.[1] The structural features of its Schiff bases are suitable for exhibiting phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which is valuable for designing molecular switches.[1]

-

Drug Development : The core structure is a scaffold for synthesizing compounds with potential biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][15] Molecular docking studies help in rationalizing these activities and guiding the design of more potent drug candidates.[13]